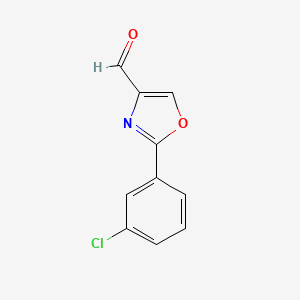

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde

Description

Significance of Heterocyclic Aldehydes in Organic Synthesis Research

Heterocyclic aldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for the construction of a wide array of complex molecules. Their reactivity, particularly the electrophilic nature of the aldehyde group, allows for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. dntb.gov.uaresearchgate.net These compounds are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. numberanalytics.comrsc.org The presence of both a heteroatom-containing ring and an aldehyde functional group within the same molecule imparts unique chemical characteristics, making them highly valuable precursors in the development of new synthetic methodologies. nih.govresearchgate.net The strategic placement of the aldehyde on the heterocyclic ring can influence the reactivity and electronic properties of the entire scaffold, enabling chemists to fine-tune molecular architectures for specific applications. dntb.gov.ua

Overview of the Oxazole (B20620) Ring System in Chemical Sciences

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. chemicalbook.comwikipedia.org This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. numberanalytics.comnih.gov The oxazole ring is considered electron-rich and is characterized by its planar, unsaturated structure. numberanalytics.com It is a weak base, and its reactivity is influenced by the electronic properties of its constituent atoms. wikipedia.orgnumberanalytics.com

The oxazole nucleus can undergo various chemical reactions, including electrophilic substitution, which typically occurs at the C5 position, and nucleophilic substitution, which is more common at the C2 position. numberanalytics.comtandfonline.com The ring system can also participate in cycloaddition reactions, acting as a diene. numberanalytics.com The versatility of the oxazole scaffold has made it a significant target in medicinal and materials chemistry, with ongoing research focused on the synthesis and functionalization of novel oxazole derivatives. e-bookshelf.deijpsonline.com

Specific Focus on 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde within Oxazole Chemistry

Within the vast family of oxazole derivatives, this compound represents a compound of specific interest. Its structure features a 3-chlorophenyl group at the 2-position and a carbaldehyde (aldehyde) group at the 4-position of the oxazole ring. This particular arrangement of substituents is expected to confer distinct reactivity and potential for further chemical modification. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the aldehyde group can influence the electronic distribution within the oxazole core, thereby affecting its chemical behavior.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 885273-15-4 |

| Molecular Formula | C10H6ClNO2 |

| Molecular Weight | 207.61 g/mol |

Data sourced from chemicalbook.comproactivemr.com

Research Scope and Methodological Approaches for Oxazole Aldehydes

The synthesis of oxazole aldehydes often involves multi-step reaction sequences. A common and versatile method for the formation of the oxazole ring is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde as starting materials. mdpi.comnih.gov This reaction is known for its operational simplicity and broad substrate scope. mdpi.com Another classical approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of oxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsonline.comacs.org Research in this area also explores the use of various catalysts, including Lewis acids and ionic liquids, to improve the efficiency and selectivity of these synthetic transformations. researchgate.netijpsonline.com The development of one-pot and multicomponent reactions for the construction of highly substituted oxazoles is an active area of investigation, aiming to create molecular diversity in an efficient and sustainable manner. dntb.gov.uaresearchgate.net The functionalization of the aldehyde group on the oxazole ring opens up possibilities for creating diverse molecular libraries for further study. acs.org

Structure

3D Structure

Properties

CAS No. |

885273-15-4 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1,3-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |

InChI Key |

BBFSHCIZLJMBBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 3 Chloro Phenyl Oxazole 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C4

The aldehyde group at the C4 position of the oxazole (B20620) ring is a versatile functional handle that readily participates in a variety of classical aldehyde reactions. These include condensations with nucleophiles, interconversions to other functional groups, and carbon-carbon bond-forming reactions.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Schiff Base Formation, Semicarbazones)

The carbonyl carbon of the aldehyde is electrophilic and is thus susceptible to attack by nitrogen-based nucleophiles, leading to the formation of new carbon-nitrogen double bonds.

Schiff Base Formation: Primary amines react with 2-(3-chloro-phenyl)-oxazole-4-carbaldehyde in a condensation reaction to form Schiff bases, also known as imines. This reaction typically proceeds under mild acidic or basic conditions, which catalyze the dehydration of the intermediate hemiaminal. The resulting Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines.

Semicarbazone Formation: The reaction with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, yields the corresponding semicarbazone. Semicarbazones are often crystalline solids with sharp melting points, making them useful for the characterization and purification of aldehydes.

| Nitrogen Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Aniline | N-((2-(3-chlorophenyl)oxazol-4-yl)methylene)aniline (Schiff Base) | Ethanol, reflux, catalytic acetic acid |

| Semicarbazide hydrochloride | 2-((2-(3-chlorophenyl)oxazol-4-yl)methylene)hydrazine-1-carboxamide (Semicarbazone) | Ethanol/water, sodium acetate, room temperature |

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functionality can be readily transformed into other functional groups, such as carboxylic acids and alcohols, through oxidation and reduction reactions, respectively.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2-(3-chloro-phenyl)oxazol-4-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-(3-chloro-phenyl)oxazol-4-yl)methanol |

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Perkin, Cannizzaro reactions)

The aldehyde group serves as an excellent electrophile for the formation of new carbon-carbon bonds, enabling the extension of the carbon framework.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbonyl carbon of the aldehyde. The initial reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol.

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the corresponding acid, to yield an α,β-unsaturated carboxylic acid. nio.res.in In the case of this compound, reaction with acetic anhydride and sodium acetate would be expected to produce 3-(2-(3-chloro-phenyl)oxazol-4-yl)acrylic acid. nio.res.in

Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. bldpharm.com One molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to an alcohol. bldpharm.compharmaguideline.com For this compound, this would result in a mixture of 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid and (2-(3-chloro-phenyl)oxazol-4-yl)methanol. bldpharm.com

| Reaction | Reagents | Expected Product |

|---|---|---|

| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 1-(2-(3-chlorophenyl)oxazol-4-yl)ethan-1-ol |

| Perkin Reaction | Acetic anhydride, Sodium acetate | 3-(2-(3-chlorophenyl)oxazol-4-yl)acrylic acid |

| Cannizzaro Reaction | Concentrated Sodium Hydroxide (NaOH) | Mixture of 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid and (2-(3-chloro-phenyl)oxazol-4-yl)methanol |

Transformations of the Oxazole Ring System

The oxazole ring, while aromatic, exhibits its own characteristic reactivity, including susceptibility to substitution reactions and, under certain conditions, ring-opening and rearrangement pathways. The electron-withdrawing 3-chlorophenyl group at C2 and the aldehyde at C4 influence the regioselectivity of these transformations.

Substitutions on the Oxazole Nucleus (e.g., C2 and C5 Functionalization)

Electrophilic and nucleophilic substitution reactions on the oxazole ring are possible, with the positions of attack being influenced by the existing substituents.

Electrophilic Substitution: The oxazole ring is generally electron-deficient and therefore deactivated towards electrophilic aromatic substitution. However, the presence of activating groups can facilitate such reactions. For this compound, the C5 position is the most likely site for electrophilic attack, albeit requiring forcing conditions.

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is more common, particularly at the C2 position, which is rendered more electrophilic by the adjacent nitrogen and oxygen atoms. researchgate.net However, in the subject compound, the C2 position is already substituted. The C5 position can also be a site for nucleophilic attack, especially if a good leaving group is present.

Ring Opening and Rearrangement Pathways of Oxazoles

The oxazole ring can undergo cleavage under various conditions, such as in the presence of strong acids, bases, or upon photochemical irradiation. researchgate.net These ring-opening reactions can lead to the formation of acyclic intermediates, which may then cyclize to form different heterocyclic systems or undergo other transformations. researchgate.net For instance, treatment of oxazoles with nucleophiles like ammonia or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Thermal rearrangements, such as the Cornforth rearrangement, are also known for certain substituted oxazoles, although this is more typical for 4-acyloxazoles. wikipedia.org

Oxidative Transformations of the Oxazole Ring

The oxazole ring is generally susceptible to oxidation, which can proceed via several pathways, including ring-cleavage or oxidation of the ring itself. While specific studies on this compound are not extensively documented, the behavior of analogous compounds provides insight into its expected oxidative transformations.

Oxidizing agents such as potassium permanganate, chromic acid, or ozone can induce the cleavage of the oxazole ring, typically breaking the C4-C5 bond tandfonline.compharmaguideline.com. This process often leads to the formation of acyclic products. Another mode of transformation is the photo-oxidation of the oxazole ring. For instance, irradiation of 2,5-diphenyloxazole in the presence of benzoic acid can yield various rearranged and oxidized products tandfonline.com.

A notable oxidative transformation that preserves the heterocyclic core is the conversion of 2H-oxazoles (oxazoles unsubstituted at the C2 position) into 2-oxazolones. This reaction has been observed for various 4- or 5-substituted oxazoles and is catalyzed by cytosolic aldehyde oxidase, a molybdenum hydroxylase nih.gov. Although the target compound is substituted at the C2 position, this enzymatic oxidation highlights a potential metabolic pathway for related oxazole structures. In this mechanism, water is the source of the oxygen atom incorporated into the 2-oxazolone product nih.gov.

It is also critical to consider the reactivity of the aldehyde substituent at the C4 position, which is itself prone to oxidation. Under appropriate conditions, the formyl group can be readily oxidized to a carboxylic acid. For example, the oxidation of 4-formyl-5-methoxyisoxazoles to the corresponding carboxylic acids has been achieved using Oxone researchgate.net. A similar transformation would be expected for this compound, yielding 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid. This transformation is significant as the resulting carboxylic acid can serve as a precursor for further functionalization, such as decarboxylative halogenation nih.gov.

| Transformation | Reagent/Condition | Product Type | Reference Analogue |

| Ring Cleavage | KMnO₄, CrO₃, or O₃ | Acyclic products | General Oxazoles tandfonline.compharmaguideline.com |

| Ring Oxidation | Aldehyde Oxidase, H₂O | 2-Oxazolone | 5-(3-bromophenyl)oxazole nih.gov |

| Aldehyde Oxidation | Oxone | Carboxylic Acid | 4-Formyl-5-methoxyisoxazoles researchgate.net |

Cross-Coupling Reactions at the Oxazole Ring (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and have been applied to oxazole systems to create complex bi- and poly-aryl structures nih.govrsc.org. The application of such reactions to this compound would likely target the C5 position, as the C2 and C4 positions are already substituted.

For a Suzuki-Miyaura coupling to occur, a suitable leaving group, typically a halogen (Br, I) or a triflate (OTf), is required on the oxazole ring. Therefore, a preliminary halogenation step at the C5 position would be necessary. Once halogenated, the resulting 5-halo-2-(3-chloro-phenyl)-oxazole-4-carbaldehyde could be coupled with a variety of aryl or heteroaryl boronic acids. Studies on 2-aryl-4-trifloyloxazoles have demonstrated rapid, microwave-assisted Suzuki coupling with a range of boronic acids in good to excellent yields nih.gov. Similarly, 4- or 5-halogenated oxazoles have been successfully functionalized via Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions researchgate.net.

Direct C-H arylation offers an alternative, more atom-economical approach that avoids the pre-functionalization step. For oxazoles, direct arylation has been shown to be selective for the C2 and C5 positions beilstein-journals.org. The regioselectivity can often be controlled by the choice of catalyst, ligand, and solvent. For instance, with ethyl oxazole-4-carboxylate, direct arylation can be directed to either the C2 or C5 position depending on the reaction conditions beilstein-journals.org. Given that the C2 position of the target molecule is blocked, direct C-H arylation would be expected to occur selectively at the C5 position.

| Coupling Position | Reaction Type | Required Substrate | Catalyst/Reagents (Example) | Product |

| C4 | Suzuki-Miyaura | 4-Trifloyloxy-oxazole | Pd Catalyst, Arylboronic Acid | 4-Aryl-oxazole nih.gov |

| C5 | Suzuki-Miyaura | 5-Halo-oxazole | Pd Catalyst, Arylboronic Acid | 5-Aryl-oxazole researchgate.net |

| C5 | Direct C-H Arylation | C5-H Oxazole | Pd(OAc)₂, Ligand, Base, Aryl Halide | 5-Aryl-oxazole beilstein-journals.org |

| C2 & C5 | Direct C-H Arylation | Unsubstituted Oxazole | Pd(OAc)₂ or Pd(acac)₂, Base, Aryl Halide | 2-Aryl and/or 5-Aryl-oxazole molaid.com |

Site-Selective Halogenation and Chiral Derivatization

Site-Selective Halogenation

The introduction of a halogen atom onto the oxazole ring is a key step for enabling further transformations like cross-coupling reactions. Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon tandfonline.comwikipedia.org. The presence of the electron-withdrawing aldehyde group at C4 would further direct incoming electrophiles to the C5 position. Therefore, treatment of this compound with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 5-bromo or 5-chloro derivative with high regioselectivity.

Another potential route to halogenated oxazoles involves a decarboxylative halogenation pathway nih.gov. This would first require the oxidation of the C4-aldehyde to a carboxylic acid, as mentioned previously. The resulting 2-(3-chloro-phenyl)-oxazole-4-carboxylic acid could then be subjected to catalytic conditions that effect a replacement of the carboxylic acid group with a halogen atom nih.gov.

Chiral Derivatization

The aldehyde functional group at the C4 position of this compound is a versatile handle for the introduction of chirality. One straightforward method is through the formation of a Schiff base (imine) by condensation with a chiral primary amine. The resulting chiral imine can then be reduced to a chiral secondary amine. For example, an oxazole aldehyde has been reacted with (+)-R-α-methylbenzylamine to form an intermediate Schiff base, which was subsequently reduced with sodium borohydride to provide a chiral amine derivative nih.gov. This approach allows for the creation of a new stereocenter adjacent to the oxazole ring.

The enantiomers of the resulting chiral derivatives, or other chiral oxazoles, can often be separated using chiral stationary phases in high-performance liquid chromatography (HPLC) mdpi.com. The development of methods for the synthesis and separation of chiral oxazole compounds is crucial for their evaluation in biological and materials science applications where stereochemistry plays a critical role mdpi.comresearchgate.net.

| Reaction Type | Position | Reagent/Condition | Expected Product |

| Electrophilic Halogenation | C5 | N-Bromosuccinimide (NBS) | 5-Bromo-2-(3-chloro-phenyl)-oxazole-4-carbaldehyde |

| Chiral Amine Synthesis | C4 (Aldehyde) | 1. Chiral Primary Amine (e.g., R-α-methylbenzylamine)2. Reducing Agent (e.g., NaBH₄) | Chiral N-substituted aminomethyl-oxazole nih.gov |

Advanced Spectroscopic and Structural Elucidation of Oxazole 4 Carbaldehyde Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

1D NMR Techniques (¹H and ¹³C NMR) for Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) would typically appear as a singlet far downfield (around 9.8-10.2 ppm). The single proton on the oxazole (B20620) ring (H-5) would also be a singlet, likely in the aromatic region (around 8.0-8.5 ppm). The four protons of the 3-chlorophenyl group would present a more complex pattern in the aromatic region (approximately 7.4-8.1 ppm) due to their spin-spin coupling.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The aldehyde carbonyl carbon is characteristically found far downfield (around 185-195 ppm). The carbons of the oxazole and chlorophenyl rings would appear in the 110-160 ppm range. Specific chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the oxazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled, helping to trace the connectivity within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde, the FT-IR spectrum would be expected to display several characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C=N and C=C stretching vibrations of the oxazole and phenyl rings would appear in the 1400-1650 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically around 700-800 cm⁻¹ .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₆ClNO₂), the molecular weight is 207.61 g/mol . A high-resolution mass spectrum (HRMS) would confirm this exact mass. The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a second peak [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. Analysis of the fragmentation pattern would likely show initial loss of the aldehyde group (-CHO) or the chlorine atom.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the planarity of the ring systems. It would also reveal the conformation of the molecule, specifically the torsion angle between the plane of the phenyl ring and the plane of the oxazole ring. This angle is influenced by steric and electronic interactions between the two rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are related to the extent of its conjugated π-system. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system formed by the phenyl ring, the oxazole ring, and the carbonyl group. These transitions would likely occur in the ultraviolet region, potentially between 250 and 350 nm.

Computational and Theoretical Investigations of Oxazole 4 Carbaldehyde Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters, providing deep insights into the behavior of complex chemical systems. For 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Optimization of Molecular Geometries and Electronic Structures

The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined.

Table 1: Representative Optimized Geometrical Parameters for an Oxazole (B20620) Derivative (Note: Data is representative of a related oxazole derivative as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | - |

| C=O (aldehyde) | 1.21 | - |

| C-C (phenyl) | 1.39 | 120.0 |

| C-N (oxazole) | 1.38 | 105.0 |

| C-O (oxazole) | 1.36 | 110.0 |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For oxazole derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, often involving the oxazole and phenyl rings. researchgate.net The LUMO, conversely, is localized on the electron-deficient parts, which would include the carbaldehyde group in the case of this compound. The chlorine substituent, being electron-withdrawing, would also influence the electronic distribution and the energies of the FMOs.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated FMO Energies and Reactivity Descriptors for a Representative Oxazole Derivative (Note: Data is representative of a related oxazole derivative as specific data for this compound is not available in the cited literature.)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Global Electrophilicity Index (ω) | 4.01 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the oxazole ring, making these the primary sites for electrophilic attack. nih.gov The regions around the hydrogen atoms and the C-Cl bond would exhibit a more positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net

Mulliken Population Analysis and Natural Bonding Orbital (NBO) Analysis

Mulliken population analysis and Natural Bonding Orbital (NBO) analysis are methods used to calculate the partial atomic charges on each atom in a molecule. niscpr.res.inresearchgate.net This information is vital for understanding the distribution of charge and the nature of the chemical bonds.

In this compound, the oxygen and nitrogen atoms within the oxazole ring and the oxygen of the carbaldehyde group are expected to carry negative Mulliken and NBO charges due to their high electronegativity. niscpr.res.in The carbon atoms bonded to these heteroatoms, as well as the hydrogen atoms, would exhibit positive charges. The chlorine atom would also carry a negative charge. NBO analysis further provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Table 3: Calculated Mulliken and NBO Charges for Representative Atoms in an Oxazole Derivative (Note: Data is representative of a related oxazole derivative as specific data for this compound is not available in the cited literature.)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| O (oxazole) | -0.45 | -0.55 |

| N (oxazole) | -0.30 | -0.40 |

| O (aldehyde) | -0.50 | -0.60 |

| C (aldehyde) | +0.40 | +0.50 |

| Cl | -0.15 | -0.25 |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR, IR)

DFT calculations can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the calculated ¹H NMR spectrum would show a characteristic signal for the aldehyde proton in the downfield region (around 9-10 ppm). The protons on the phenyl and oxazole rings would appear in the aromatic region (7-8.5 ppm). The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the aldehyde at a very high chemical shift (around 180-190 ppm).

The theoretical IR spectrum would exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹). Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the C-Cl stretching vibration. While experimental spectra for the specific title compound are not available in the reviewed literature, data for a similar compound, 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde, shows a strong C=O stretch around 1680 cm⁻¹.

Table 4: Predicted and Representative Experimental Spectroscopic Data for Oxazole Derivatives (Note: Predicted data is based on general chemical principles. Experimental data is from a related bromo-substituted analog as specific data for the chloro-derivative is not available in the cited literature. )

| Spectroscopic Technique | Predicted/Representative Experimental Value |

| ¹H NMR (aldehyde proton) | ~9.8 ppm |

| ¹³C NMR (aldehyde carbon) | ~190 ppm |

| IR (C=O stretch) | ~1680 cm⁻¹ |

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations can be used to study the conformational flexibility of the molecule, its interactions with solvent molecules, and its potential binding modes with biological targets.

While specific molecular dynamics studies on this compound are not documented in the searched literature, such studies on other heterocyclic compounds have been used to investigate their interactions with enzymes and receptors, providing valuable information for drug design and development.

Molecular Docking for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

Research on oxazole derivatives has extensively used molecular docking to explore their interactions with various biological targets. For instance, in the pursuit of new anti-inflammatory agents, oxazole derivatives have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme using software like the GOLD (Genetic Optimization for Ligand Docking) Suite. researchgate.net These simulations help predict whether the synthesized compounds will have good activity, which can then be confirmed by experimental results. researchgate.net Similarly, in the development of treatments for neurodegenerative diseases, docking studies of benzimidazole-based oxazole analogues with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site. mdpi.com

In anticancer research, docking simulations of oxazole-incorporated naphthyridine derivatives have been performed to validate their biological activities, indicating that compounds with better interaction energy profiles often demonstrate potent anticancer effects. nih.gov For example, studies targeting the colchicine (B1669291) binding site of tubulin have used docking to hypothesize a mechanism of action for oxazole derivatives. researchgate.net Another study focused on designing novel inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases, used structural modifications of an oxazole ring to improve binding and reduce off-target effects like cytochrome P450 inhibition. nih.gov

These studies collectively show that the oxazole scaffold serves as a versatile framework whose derivatives can be computationally modeled to predict binding affinity and guide synthetic efforts toward a wide range of therapeutic targets.

| Target Protein/Enzyme | Docking Software/Method | Key Findings/Interactions |

| Cyclooxygenase-2 (COX-2) | GOLD Suite | Predicted good anti-inflammatory activity, correlating with in vitro results. researchgate.net |

| Acetylcholinesterase (AChE) | Not Specified | Interactions within the active site helped explain inhibitory potentials. mdpi.com |

| Butyrylcholinesterase (BuChE) | Not Specified | Binding modes correlated with IC50 values of various substituted analogues. mdpi.com |

| Carbonic Anhydrase II (CA-II) | Not Specified | Predicted binding modes for active compounds, showing hydrogen bonding with key residues like Thr200 and Gln92. nih.gov |

| PI3Kα | Induced-fit docking (IFD) | Derivatives were shown to occupy the binding site and engage with key residues. mdpi.com |

| Acetolactate Synthase | Not Specified | Suggested that oxazole compounds could compete with herbicides in the active site, explaining their protective effects. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations track the movements of atoms and molecules, providing insights into conformational changes and the stability of binding poses predicted by docking.

For heterocyclic compounds, including oxazole derivatives, MD simulations are crucial for validating the stability of the ligand-protein complex under physiological conditions. arabjchem.org For example, a 100-nanosecond MD simulation was conducted on a complex involving a DPP-IV inhibitor, which confirmed the stability of the compound within the enzyme's active site through a combination of hydrogen bonding, hydrophobic, and ionic interactions. chemmethod.com The stability is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable.

In studies of antifungal agents, MD simulations have been used to confirm that a designed compound can bind effectively with the active site of a target enzyme, such as class II histone deacetylase (HDAC). nih.gov Similarly, MD simulations of ERRα inverse agonists, which are relevant to cancer therapy, have shown how different binding modes of small molecules can induce conformational changes in the receptor's helices, impacting biological activity. mdpi.com These simulations can reveal that the flexibility of certain protein regions is positively associated with the agonist's activity. mdpi.com These dynamic studies provide a more realistic and robust assessment of the ligand-target interaction than docking alone, confirming that the predicted binding is not just a transient event but a stable interaction. arabjchem.orgnih.gov

Structure-Activity Relationship (SAR) Studies based on Chemical Interactions and Structural Modulations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key structural features responsible for its effects.

For oxazole derivatives, SAR studies have provided significant insights for designing more potent inhibitors for various targets. nih.gov For instance, in a series of benzimidazole-based oxazole analogues designed as AChE and BuChE inhibitors, the position and nature of substituents on the phenyl ring were found to be critical. mdpi.com A dichloro substitution at the ortho and para positions of the phenyl ring resulted in one of the most active compounds, whereas moving a nitro group from the ortho to the meta position significantly altered the inhibitory concentration (IC50). mdpi.com

Another SAR study on IRAK4 inhibitors revealed that converting a thiazole (B1198619) ring to an oxazole ring and introducing a methyl group could reduce unwanted cytochrome P450 inhibition. nih.gov Further modifications to an alkyl substituent on the pyrazole (B372694) ring showed that branched alkyl groups were effective in reducing CYP1A2 induction potential. nih.gov In the context of anticancer agents, SAR studies of tri-aryl imidazole (B134444) derivatives as carbonic anhydrase inhibitors showed that ortho substitution on the aryl moiety generally led to higher inhibitory effects compared to para substitution. nih.gov For example, an ortho-methoxy substituted compound was 22-fold more active than its para-methoxy counterpart. nih.gov

These studies highlight how subtle changes to the molecular scaffold—such as the type and position of a halogen on a phenyl ring or the nature of an alkyl chain—can have a profound impact on biological activity and pharmacokinetic properties.

| Compound Series | Structural Variation | Impact on Activity |

| Benzimidazole-Oxazole Analogues mdpi.com | Position of -NO2 group on phenyl ring | ortho vs. meta position changed IC50 values against AChE and BuChE. |

| Benzimidazole-Oxazole Analogues mdpi.com | Dichloro substitution on phenyl ring | Dichloro substitution at ortho and para positions yielded a highly potent derivative. |

| Pyrazol-Oxazole Carboxamides nih.gov | Alkyl substituent on pyrazole ring | Branched alkyl groups (isobutyl) were effective in reducing CYP1A2 induction. |

| Tri-Aryl Imidazole Hybrids nih.gov | Position of -OCH3 group on aryl ring | ortho-methoxy derivative was 22-fold more active than the para-methoxy derivative against hCA IX. |

In Silico Screening and Rational Design Principles for Chemical Development

In silico screening and rational design are powerful strategies that leverage computational power to accelerate the discovery and development of new chemical entities. Instead of synthesizing and testing thousands of compounds in the lab, researchers can first screen vast virtual libraries of molecules against a biological target to identify the most promising candidates.

This approach has been successfully applied to oxazole derivatives. For example, to find new antiviral agents against the Varicella zoster virus (VZV), predictive Quantitative Structure-Activity Relationship (QSAR) models were developed. nih.gov These models, built from existing data on active compounds, were then used to screen a virtual chemical library, leading to the identification and subsequent synthesis of seven promising oxazole derivatives, two of which showed confirmed anti-VZV activity. nih.gov This demonstrates how in silico screening can effectively narrow down a large chemical space to a manageable number of high-potential candidates.

Rational design principles are often used in conjunction with screening. This involves making targeted modifications to a known chemical scaffold to improve its properties. In one study, novel oxazole isoxazole (B147169) carboxamides were designed as herbicide safeners by combining active subunits from known molecules. nih.gov Molecular docking suggested these new compounds could compete with the herbicide at its target enzyme, and subsequent testing confirmed their protective effects. nih.gov Similarly, a ligand-based design approach was used to create new antifungal agents based on a sulfonamide scaffold, resulting in designed compounds with predicted potency many times higher than commercial fungicides. nih.gov

These computational methods, including molecular docking, MD simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are integral to modern chemical development, providing a rational basis for designing molecules with desired biological activity and favorable pharmacokinetic profiles. researchgate.netchemmethod.comrsc.org

Advanced Applications in Chemical Research and Development

Role as a Versatile Building Block in Complex Organic Synthesis

The aldehyde functionality and the substituted phenyl-oxazole core make 2-(3-chloro-phenyl)-oxazole-4-carbaldehyde a valuable building block for the construction of more complex molecular architectures. Its utility is particularly evident in its role as a precursor to fused heterocyclic systems and as a key component in multi-component reactions.

Precursors for Fused Heterocyclic Systems

The aldehyde group of this compound is a key functional handle for the synthesis of fused heterocyclic systems, most notably oxazolo[5,4-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry as they are structurally analogous to purine (B94841) bases, suggesting their potential as antimetabolites. nih.govnih.gov The general strategy involves the condensation of the oxazole-4-carbaldehyde (B56818) with a suitable amine-containing reagent to construct the pyrimidine (B1678525) ring fused to the oxazole (B20620) core.

For instance, a common pathway to oxazolo[5,4-d]pyrimidines involves the initial reaction of a 5-amino-oxazole-4-carbonitrile derivative. nih.gov While direct synthesis from this compound would require a different synthetic route, the aldehyde can be envisioned to react with compounds like aminomalononitrile (B1212270) to form an intermediate that can then be cyclized. Another potential route involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by cyclization with a suitable nitrogen source to form the fused pyrimidine ring. wikipedia.orgresearchgate.net The resulting oxazolo[5,4-d]pyrimidine (B1261902) scaffold, bearing the 2-(3-chlorophenyl) substituent, can be further functionalized to generate libraries of compounds for biological screening. researchgate.netibb.waw.pl

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reactants with this compound | Product Class |

| Knoevenagel Condensation & Cyclization | Active methylene compounds (e.g., malononitrile), Nitrogen source (e.g., ammonia) | Oxazolo[5,4-b]pyridines |

| Condensation & Cyclization | 5-Amino-1,2,4-triazoles | Oxazolo[5,4-e] rsc.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrimidines |

| Reductive Cyclization | o-Nitroanilines | Oxazolo-fused quinolines |

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Aromatic aldehydes are frequent participants in such reactions. This compound is a prime candidate for use in well-known MCRs like the Biginelli reaction.

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). wikipedia.orgorganic-chemistry.org These DHPMs are a class of compounds with a wide range of pharmacological activities. By employing this compound in a Biginelli reaction, it is possible to synthesize DHPMs bearing the oxazole moiety, thus creating novel hybrid heterocyclic structures with potential for unique biological activities. beilstein-journals.orgmdpi.comscielo.org.mx The reaction is typically acid-catalyzed and can be performed under various conditions, including solvent-free and microwave-assisted methods. scielo.brbeilstein-journals.org

Other MCRs where this aldehyde could be a key component include the Hantzsch pyridine (B92270) synthesis and various Ugi and Passerini-type reactions, leading to a diverse array of complex molecules from simple starting materials.

Scaffold Utility in Medicinal Chemistry Research and Molecular Design

The oxazole ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous natural products and clinically used drugs. tandfonline.comnih.gov It can participate in various non-covalent interactions with biological macromolecules like enzymes and receptors, including hydrogen bonding and π-π stacking. rsc.orgtandfonline.com The this compound framework, therefore, serves as an excellent starting point for the design and synthesis of new therapeutic agents. benthamscience.com

Structural Framework for Investigating Ligand-Receptor Interactions

The defined three-dimensional structure of the this compound scaffold allows for its use in structure-activity relationship (SAR) studies. The aldehyde group provides a convenient point for modification, allowing for the systematic introduction of different functional groups. By synthesizing a library of derivatives and evaluating their biological activity, researchers can probe the specific interactions between the ligand and its target receptor. The chlorine atom on the phenyl ring can also be strategically varied to explore the effects of halogen bonding and electronic properties on binding affinity and selectivity. rsc.org

Design of Molecular Probes for Chemical Biology Studies

Table 2: Potential Molecular Probe Design Strategies

| Probe Type | Design Principle | Potential Application |

| Fluorescent "Turn-On" Probe | Condensation of the aldehyde with a quenched fluorophore containing an amino group, leading to fluorescence upon imine formation. | Detection of specific biomolecules or ions. |

| Bioorthogonal Probe | The aldehyde can react specifically with bioorthogonal handles like hydrazides or aminooxy compounds for targeted labeling of biomolecules. | Cellular imaging and proteomics. |

Exploration of Chemical Space through Derivatization Strategies

The aldehyde group is one of the most versatile functional groups in organic chemistry, enabling a vast array of chemical transformations. This reactivity allows for extensive exploration of the chemical space around the 2-(3-chloro-phenyl)-oxazole core.

Key derivatization reactions include:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent to form a diverse range of substituted amines.

Wittig reaction: Reaction with phosphonium (B103445) ylides to produce various substituted alkenes, extending the carbon chain and introducing new functionalities. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Knoevenagel condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are themselves versatile intermediates for further reactions. wikipedia.org

Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be used to form amides, esters, and other acid derivatives.

Reduction: Conversion of the aldehyde to a primary alcohol, providing another point for further functionalization.

Through these and other derivatization strategies, a large and diverse library of compounds can be generated from this compound, which is essential for identifying new lead compounds in drug discovery programs. nih.gov

Computational Design and Optimization of Oxazole-Based Structures

Computational chemistry has become an indispensable tool in the rational design and optimization of new molecules, and oxazole-based structures are no exception. Researchers utilize a variety of computational methods to predict molecular properties, understand structure-activity relationships (SAR), and guide synthetic efforts toward compounds with enhanced efficacy and desired characteristics.

In silico analyses are frequently employed to model the interaction of oxazole derivatives with biological targets. jcchems.com Molecular docking studies, for instance, predict the binding affinity and orientation of ligands within the active site of a receptor, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) for potential antidiabetic agents. jcchems.com These studies help in optimizing the substituents on the oxazole ring to improve potency. For example, computational modeling can reveal how different substitutions on the phenyl ring influence binding affinity and selectivity for a specific enzyme. acs.org

Beyond target interaction, computational tools are used to predict physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. jcchems.com Software like SwissADME and Toxtree can forecast properties such as drug-likeness, solubility, and potential mutagenicity, allowing for the early-stage filtering of candidates that are unlikely to succeed. jcchems.com Structure-based design strategies have been successfully used to develop novel anticancer agents by optimizing lead compounds based on their computationally predicted interactions with targets like topoisomerases or protein kinases. tmu.edu.twrsc.org

The following table summarizes common computational techniques applied to the design of oxazole-based compounds:

| Computational Method | Application in Oxazole Derivative Design | Research Example |

| Molecular Docking | Predicts binding modes and affinities of oxazole ligands to enzyme active sites (e.g., PPARγ, BACE-1, Carbonic Anhydrase). jcchems.comacs.orgnih.gov | Designing selective inhibitors for therapeutic targets. nih.govnih.gov |

| QSAR/SAR Analysis | Establishes relationships between the chemical structure of oxazole derivatives and their biological activity or properties. nih.govnih.gov | Guiding the modification of substituents to enhance potency and selectivity. nih.govnih.gov |

| In Silico ADMET Prediction | Forecasts drug-likeness, physicochemical properties (solubility, lipophilicity), and toxicity profiles (mutagenicity, carcinogenicity). jcchems.com | Early-stage virtual screening to eliminate compounds with unfavorable properties. jcchems.com |

| Density Functional Theory (DFT) | Calculates electronic structure, reactivity, and spectroscopic properties to understand reaction mechanisms and molecular stability. researchgate.netnih.gov | Investigating isomerization mechanisms and reaction pathways for the synthesis of novel oxazoles. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of oxazole-ligand-protein complexes to assess binding stability and conformational changes over time. | Validating docking results and understanding the dynamic nature of the binding interaction. |

These computational approaches accelerate the discovery process, reduce the cost and time associated with synthesizing and testing new compounds, and enable a more targeted approach to developing oxazole-based molecules for various applications. jcchems.comrsc.org

Applications in Functional Material Science Research through Chemical Modification

The oxazole ring is a key component in the development of advanced functional materials due to its inherent aromaticity, planarity, and unique photophysical properties. nih.govresearchgate.net Chemical modification of oxazole derivatives, such as this compound, allows for the creation of materials with tailored optical and electronic characteristics.

A significant area of application is in the field of organic electronics and photochemistry. Oxazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as scintillators. nih.govrsc.org The electronic properties of the oxazole core can be fine-tuned by altering the substituents, influencing the emission color and efficiency of the resulting material. The aldehyde group on the 4-position serves as a reactive handle for polymerization or incorporation into larger conjugated systems, leading to the formation of advanced polymers and coatings with enhanced durability and specific environmental responses. chemimpex.com

Furthermore, many oxazole derivatives exhibit significant fluorescence, making them excellent candidates for fluorescent probes and sensors. researchgate.netchemimpex.com The photophysical properties, such as fluorescence quantum yield and solvent sensitivity, can be systematically studied. For instance, 2,5-disubstituted oxazole-4-carboxylates have been shown to possess high fluorescence quantum yields, a property that is desirable for developing bright fluorescent labels. researchgate.net The aldehyde functionality of this compound allows for its covalent attachment to other molecules or surfaces, creating sensors that can detect specific analytes through changes in their fluorescence.

The table below details how chemical modifications of the oxazole scaffold contribute to the development of functional materials:

| Chemical Modification | Resulting Functional Material | Key Properties and Applications |

| Incorporation into polymer chains via the aldehyde group | Advanced polymers and coatings | Enhanced durability, thermal stability, and specific environmental responsiveness. chemimpex.com |

| Synthesis of extended π-conjugated systems | Organic semiconductors | Used in the fabrication of organic electronic devices like OLEDs. rsc.org |

| Attachment of various aryl and alkyl groups | Fluorescent probes and dyes | High fluorescence quantum yield, tunable emission spectra, and sensitivity to solvent polarity. researchgate.net |

| Elaboration of the oxazole core into diaryloxazoles | Scintillation materials | Potential use in radiation detection technologies due to their photochemical response. nih.gov |

Bio-conjugation Strategies and Chemical Labeling in Research Tool Development

The development of sophisticated research tools for visualizing and probing biological processes is a cornerstone of modern molecular biology and drug discovery. The this compound molecule is well-suited for these applications, primarily due to the reactive aldehyde group and the fluorescent nature of the oxazole core.

Bio-conjugation is the process of covalently linking a molecule, such as a fluorescent dye, to a biomolecule like a protein, peptide, or nucleic acid. The aldehyde group on the oxazole ring is a prime functional group for this purpose. It can readily react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, through a process called reductive amination to form a stable carbon-nitrogen bond. This strategy allows for the specific labeling of biomolecules.

Once conjugated to a biological target, the oxazole moiety can act as a fluorescent reporter. chemimpex.com This enables researchers to track the location and movement of proteins within living cells using fluorescence microscopy, a technique crucial for cellular biology studies. chemimpex.com The development of oxazole-based fluorescent probes is a significant area of research. researchgate.net For example, fluorescent oxazoles have been successfully incorporated into peptide chains to study their structural and functional properties. researchgate.net

Another advanced strategy involves the use of oxazoles in "click chemistry," a set of highly efficient and specific reactions for bioconjugation. chemrxiv.org Functionalized oxazoles can be designed to participate in these reactions, allowing for their attachment to biomolecules that have been modified with a complementary reactive group. chemrxiv.org Furthermore, oxazole derivatives can be radiolabeled, for instance with isotopes like Fluorine-18, to create probes for medical imaging techniques such as Positron Emission Tomography (PET), which is used in both research and clinical diagnostics. nih.gov

The following table outlines key strategies for using oxazole aldehydes in the development of research tools:

| Strategy | Description | Application |

| Reductive Amination | The aldehyde group reacts with a primary amine on a biomolecule in the presence of a reducing agent to form a stable secondary amine linkage. | Covalent labeling of proteins and peptides for fluorescence tracking and quantification. researchgate.net |

| Hydrazone/Oxime Ligation | The aldehyde reacts with a hydrazine (B178648) or hydroxylamine (B1172632) functional group to form a stable hydrazone or oxime bond, respectively. | A common and efficient method for labeling biomolecules under mild, physiological conditions. |

| Fluorescent Probe Development | The inherent fluorescence of the oxazole core is utilized after conjugation to a target molecule or in response to a specific analyte. | Real-time visualization of cellular processes and development of biosensors. chemimpex.com |

| Radiolabeling | Incorporation of a radioisotope (e.g., ¹⁸F) into the oxazole structure. | Creation of probes for in vivo imaging techniques like PET scans. nih.gov |

Through these chemical labeling and bioconjugation strategies, this compound and related compounds serve as versatile platforms for creating powerful tools that advance our understanding of complex biological systems.

Q & A

Q. What are the established synthetic routes for 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 3-chlorobenzaldehyde derivatives with oxazole precursors. A common approach is the Kröhnke pyridine synthesis or palladium-catalyzed cross-coupling to introduce the oxazole ring. For example, oxazole-4-carbaldehyde derivatives are synthesized by reacting substituted benzaldehydes with ammonium acetate and nitriles under microwave-assisted conditions to improve yield . Optimization includes:

- Temperature control : Maintaining 60–80°C to avoid side reactions.

- Catalyst selection : Using Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach the 3-chlorophenyl group .

- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reaction efficiency.

Key Table : Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|

| Microwave-assisted | 80 | 2 hours | Requires specialized equipment |

| Palladium-catalyzed | 65–75 | 12–24 hours | Catalyst cost and purification |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for aldehyde proton) and 3-chlorophenyl substituents (δ 7.4–7.6 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>95%) and resolves isomers .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.05) .

Advanced Questions

Q. How can crystallographic data inconsistencies be resolved during structural elucidation?

Methodological Answer: Crystallographic challenges arise from weak diffraction or twinning. To address this:

- Software tools : Use SHELXL for refinement of small-molecule structures and Mercury CSD for visualizing packing patterns and hydrogen-bonding networks .

- Data validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution for ambiguous electron density regions .

Case Study : A related oxazole derivative showed conflicting bond lengths (C=O: 1.21 vs. 1.24 Å) due to torsional disorder. SHELXL’s restraints (DFIX, DANG) resolved this by refining anisotropic displacement parameters .

Q. How should researchers handle contradictory analytical data (e.g., HPLC vs. NMR purity)?

Methodological Answer: Contradictions often stem from matrix effects or compound degradation:

- Cross-validation : Combine HPLC (quantitative) with ¹H NMR integration (qualitative) for purity assessment.

- Stress testing : Expose the compound to heat/light to identify degradation products via LC-MS .

- Statistical analysis : Apply principal component analysis (PCA) to multivariate data (e.g., IR, Raman) to detect outliers .

Example : A study found 92% HPLC purity but 85% NMR purity due to residual DMF. Rotary evaporation at 50°C under high vacuum eliminated the solvent, resolving the discrepancy .

Q. What computational methods predict the compound’s reactivity in pharmacological applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group (LUMO = -1.8 eV) is reactive toward Schiff base formation .

- Molecular docking : Use AutoDock Vina to simulate binding with targets like cytochrome P450 or kinases. A docking score ≤ -7.0 kcal/mol suggests strong binding .

- MD Simulations : GROMACS simulations (50 ns) assess stability in aqueous or lipid bilayer environments .

Q. What strategies mitigate polymorphism issues in solid-state studies?

Methodological Answer: Polymorphism affects solubility and bioavailability. Strategies include:

- Crystallization screening : Use 24 solvents (e.g., ethanol, acetonitrile) with varying polarity to isolate stable forms .

- Hot-stage microscopy : Monitor phase transitions during heating (1–10°C/min) to identify metastable forms.

- Patent analysis : Review granted patents (e.g., EP3103756A1) for disclosed crystalline forms of analogous compounds .

Q. How can researchers investigate the compound’s mechanism in biological systems?

Methodological Answer:

- In vitro assays : Test inhibition of enzymes (e.g., COX-2) via fluorogenic substrates. IC₅₀ values <10 μM indicate potency .

- Metabolic profiling : Use HepG2 cells with LC-HRMS to identify metabolites (e.g., oxidized aldehyde to carboxylic acid).

- Pathway analysis : RNA-seq or proteomics (e.g., SILAC) to map affected pathways (e.g., apoptosis or oxidative stress) .

Q. What ethical and technical challenges arise when sharing crystallographic or pharmacological data?

Methodological Answer:

- Data anonymization : Remove proprietary synthesis details before depositing in repositories like CCDC or PubChem .

- Licensing : Use CC-BY-NC licenses for academic use while protecting IP for industry collaborations .

- Reproducibility : Share raw diffraction data (.hkl files) and refinement logs to comply with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.